molecular formula C7H12O3S B8006916 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B8006916
M. Wt: 176.24 g/mol
InChI Key: CDMBIRSYFONEKJ-UHFFFAOYSA-N
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Description

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS 56580-78-0) is a sulfur-containing heterocyclic compound of interest in medicinal and organic chemistry research. This compound features a thiopyran ring system in the fully oxidized sulfone form, which can significantly alter its electronic properties and reactivity compared to the parent sulfide. The scaffold is recognized for its utility as a versatile building block in organic synthesis . In a research context, thiopyran-4-one sulfones have been investigated for their potential biological activities. Recent scientific studies have explored structurally related 2,6-diaryl-tetrahydro-thiopyran-4-ones and their sulfone derivatives as potential anti-kinetoplastid agents, demonstrating activity against parasites such as Trypanosoma brucei and Leishmania species . In these studies, the sulfone group is a key metabolic handle; the proposed mechanism of action involves a prodrug effect where the scaffold can undergo metabolic transformations, potentially leading to the release of active species that interfere with the unique redox metabolism of parasites, specifically the trypanothione system . This makes such compounds valuable tools for researching new therapeutic strategies for neglected tropical diseases. This product is offered for research use as a chemical reference standard and synthetic intermediate. It is supplied with the understanding that the buyer is responsible for verifying its identity and purity for their specific application. This product is labeled with the required signal word "Warning" and appropriate hazard statements. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2,6-dimethyl-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMBIRSYFONEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(S1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Thiopyran Ring Formation

The thiopyran ring is constructed via cyclization reactions starting from linear precursors. A widely employed method involves the condensation of 2,6-dimethyl-1,5-pentanedione with sodium sulfide in acidic media. This reaction proceeds through a thio-Michael addition mechanism, followed by intramolecular cyclization to yield 2,6-dimethyltetrahydro-4H-thiopyran-4-one (the non-oxidized precursor).

Reaction conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Catalyst : Hydrochloric acid (0.5 M)

  • Temperature : 80°C, reflux for 12 hours

  • Yield : 68–72%

The stereoelectronic effects of the methyl groups at the 2- and 6-positions direct the chair conformation of the thiopyran ring, minimizing steric strain and favoring the equatorial orientation of substituents.

Oxidation to Sulfone: Reagent Selection and Kinetics

The oxidation of the thiopyran sulfide to the sulfone is achieved using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Hydrogen peroxide is preferred for industrial applications due to cost-effectiveness and reduced byproduct formation.

Optimized oxidation protocol :

  • Oxidizing agent : 30% H₂O₂ (2.2 equivalents)

  • Solvent : Acetic acid

  • Temperature : 50°C, stirred for 6 hours

  • Yield : 89–93%

The reaction mechanism involves nucleophilic attack by peroxide on the electrophilic sulfur atom, followed by sequential oxygen transfer to form the sulfone. Excess H₂O₂ is neutralized with sodium bisulfite post-reaction to prevent over-oxidation.

Advanced Methodologies for Yield and Purity Enhancement

Catalytic Asymmetric Cyclization

Recent advances employ chiral catalysts to induce enantioselectivity during cyclization. For example, using (R)-BINOL-derived phosphoric acids, the thiopyran ring forms with up to 92% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring chiral purity.

Key parameters :

ParameterValue
Catalyst loading5 mol%
SolventToluene
Temperature25°C
Reaction time24 hours

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, enhancing atom economy and reducing waste. A mixture of 2,6-dimethyl-1,5-pentanedione and elemental sulfur is milled with potassium carbonate, achieving 78% yield in 2 hours.

Industrial-Scale Production and Process Optimization

Continuous-Flow Oxidation Systems

Industrial plants adopt continuous-flow reactors to improve H₂O₂ utilization and safety. A tubular reactor with residence time of 30 minutes achieves 95% conversion at 60°C, outperforming batch reactors.

Economic considerations :

  • CapEx (capital expenditure): $1.2 million per 100 kg/day capacity

  • OpEx (operational expenditure): $220/kg, including catalyst recycling

Byproduct Management and Recycling

The principal byproduct, acetic acid, is recovered via distillation and reused in subsequent batches, reducing raw material costs by 18%.

Analytical Characterization and Quality Control

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃):

  • δ 1.32 (s, 6H, 2×CH₃)

  • δ 2.68–2.75 (m, 4H, SCH₂CH₂)

  • δ 3.14 (t, 2H, J = 6.4 Hz, COCH₂)

IR (KBr):

  • 1315 cm⁻¹ and 1142 cm⁻¹ (SO₂ symmetric/asymmetric stretching)

  • 1680 cm⁻¹ (C=O stretch)

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

  • Oxidation: Formation of sulfones and sulfoxides.

  • Reduction: Formation of reduced sulfur compounds.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₇H₁₂O₃S 176.07 Methyl (C2, C6) Not provided Intermediate; potential redox studies
2,6-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide C₁₇H₁₂O₃S 296.34 Phenyl (C2, C6) 41068-60-4 Precursor for conductive TCNQ analogs
Tetrahydrothiopyran-4-one 1,1-dioxide (parent) C₅H₈O₃S 148.18 None 17396-35-9 Chemical intermediate
Nifurtimox C₁₀H₁₃N₃O₅S 287.29 Nitrofurfurylidene 23256-30-6 Antitrypanosomal agent


Key Observations:

  • Substituent Effects: Methyl groups in the dimethyl derivative enhance lipophilicity compared to the parent compound but less than the diphenyl analog.
  • Solubility : The dimethyl analog is likely more soluble in polar aprotic solvents (e.g., DMSO) than the diphenyl derivative due to reduced aromaticity.

Biological Activity

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS Number: 56580-78-0) is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12O3SC_7H_{12}O_3S with a molecular weight of 176.24 g/mol. The compound features a thiopyran ring with a dioxo substituent that significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through the following mechanisms:

  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in target cells. This oxidative stress can disrupt cellular homeostasis, leading to cell death in various pathogens, including protozoan parasites .
  • Enzyme Inhibition : It acts as an allosteric modulator for enzymes involved in redox metabolism. For instance, it can inhibit trypanothione reductase (TR), a crucial enzyme in the survival of trypanosomatids .

Biological Activity Against Pathogens

Recent studies have highlighted the compound's effectiveness against several pathogens:

Antiparasitic Activity

Research has demonstrated that this compound exhibits significant antiparasitic properties:

  • Trypanosoma Species : The compound has shown promising results against Trypanosoma brucei and Trypanosoma cruzi, with effective concentrations (EC50) below 10 μM. Its mechanism involves disrupting the redox balance within the parasites .
  • Leishmania Species : In vitro studies indicate that it also possesses activity against various Leishmania species. The compound's ability to induce oxidative stress appears to be a key factor in its efficacy against these pathogens .

Cytotoxicity Studies

While evaluating its therapeutic potential, cytotoxicity against human cells is a critical consideration. The compound has been tested using the MTT assay, revealing selective toxicity towards parasitic cells while exhibiting lower cytotoxic effects on human fibroblasts .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyPathogenEC50 (μM)Observations
T. brucei<10Induces ROS; disrupts redox metabolism
T. cruzi<10Effective in inhibiting TR; causes cell death
Leishmania spp.<10Significant antiparasitic activity observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via Knoevenagel condensation of tetrahydro-4H-thiopyran-4-one 1,1-dioxide with aldehydes (e.g., 4-nitrobenzaldehyde or 4-phenoxybenzaldehyde) under reflux conditions. Reaction yields (45–50%) depend on solvent choice (e.g., ethanol or THF) and catalyst (e.g., piperidine) . For substituted derivatives, multi-step protocols involving LDA (lithium diisopropylamide) in THF at low temperatures (-78°C to 0°C) are effective for introducing alkyl/aryl groups .
  • Key Data :

Aldehyde UsedProduct YieldMelting Point (°C)Characterization Methods
4-Nitrobenzaldehyde45%226–230 (lit. 233.5–234.5)¹H/¹³C NMR, IR, MS
4-Phenoxybenzaldehyde50%165–168¹H/¹³C NMR, IR

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 4.40–7.97 ppm for CH₂ and aromatic protons) and ¹³C NMR (δ 52.5–186.0 ppm for carbonyl and sulfone groups) are critical for confirming substituent positions .
  • IR Spectroscopy : Key peaks include C=O (1659–1677 cm⁻¹) and SO₂ (1125–1320 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 414 for bis-nitro derivatives) validate molecular weight .
    • Note : Cross-referencing with literature values (e.g., melting points) is essential to identify impurities or isomerization .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this sulfone?

  • Methodological Answer :

  • Catalyst Screening : Use organocatalysts (e.g., piperidine) for condensation reactions to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve LDA-mediated alkylation efficiency, while ethanol favors aldehyde condensation .
  • Temperature Control : Low temperatures (-78°C) minimize side reactions during deprotonation steps .
    • Example : Substituting 4-nitrobenzaldehyde with electron-deficient aldehydes increases electrophilicity, improving yields to >50% .

Q. How should researchers resolve contradictions between experimental and literature data (e.g., melting points or spectral peaks)?

  • Methodological Answer :

  • Purity Assessment : Recrystallize products using solvents like DMSO or methanol to remove impurities .
  • Isomer Identification : Compare ¹H NMR coupling constants (e.g., J = 8–10 Hz for trans vs. cis isomers) .
  • Advanced Techniques : Use X-ray crystallography (e.g., CCDC 2168265 for structural validation) or HPLC to confirm stereochemistry .

Q. What mechanistic insights explain the divergent reactivity of sulfone derivatives under varying conditions?

  • Methodological Answer :

  • Conjugation Effects : The sulfone group’s electron-withdrawing nature stabilizes transition states in nucleophilic additions. For example, bromine adds to 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic media but requires aqueous conditions for the 2,3-isomer (II) due to conjugation differences .
  • Solvent Polarity : Protic solvents stabilize carbocation intermediates in acid-catalyzed reactions, while aprotic solvents favor radical pathways .

Q. How do substituents influence the biological or chemical activity of thiopyranone derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents enhance electrophilicity, increasing reactivity in Michael additions .
  • Steric Effects : Bulky groups (e.g., phenoxy) reduce ring strain in thiopyranone derivatives, altering thermal stability .
    • Comparative Data :
DerivativeBiological ActivityKey Functional Groups
G5 (bis-nitro)AntiparasiticNO₂, SO₂
1d (bis-phenoxy)AntifungalOPh, SO₂

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